molecular formula C16H8ClFN4 B607987 HTL14242

HTL14242

Katalognummer: B607987
Molekulargewicht: 310.71 g/mol
InChI-Schlüssel: FQAXDSVNYVVQSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat aufgrund ihrer hohen Affinität und Selektivität für den mGlu5-Rezeptor ein großes Potenzial in der Parkinson-Forschung gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HTL14242 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird nach der Reinigung und Charakterisierung gewonnen, um eine hohe Reinheit und Qualität zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Fortgeschrittene Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden zur Qualitätskontrolle eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HTL14242 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure high purity and quality .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HTL14242 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

HTL14242 has been explored across several scientific domains:

  • Chemistry : Utilized as a tool compound to investigate the function and regulation of mGlu5 receptors.
  • Biology : Studies focus on its effects on cellular signaling pathways and receptor interactions.
  • Medicine : Investigated for potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease and other psychiatric disorders .
  • Pharmaceutical Development : this compound serves as a lead compound in drug development targeting mGlu5 receptors due to its high selectivity and potency .

Fragment-Based Drug Discovery

This compound was discovered through a fragment-based drug discovery approach aimed at identifying allosteric modulators for mGlu5. The optimization process involved high-concentration radioligand binding assays that led to the selection of this compound as an advanced lead compound with favorable pharmacokinetic properties .

Therapeutic Potential in Neurodegenerative Diseases

Research indicates that this compound may provide therapeutic benefits in treating conditions like Parkinson's disease by modulating mGlu5 activity, which is linked to neuroprotection and improved motor functions. Clinical trials have been initiated to evaluate its efficacy in various neurological indications .

Pharmacokinetics and Biochemical Properties

This compound exhibits high oral bioavailability and stability in plasma, contributing to its potential as a therapeutic agent. Its biochemical interactions with mGlu5 receptors influence gene expression and enzyme activity, which are critical for understanding its role in cellular processes .

Wirkmechanismus

HTL14242 exerts its effects by binding to the allosteric site of the mGlu5 receptor, which is distinct from the orthosteric site where the endogenous ligand binds. This binding results in a conformational change in the receptor, leading to a decrease in its activity. The molecular targets and pathways involved include the inhibition of downstream signaling cascades that are typically activated by the mGlu5 receptor .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige ähnliche Verbindungen zu HTL14242 sind:

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den mGlu5-Rezeptor. Es hat ausgezeichnete pharmakokinetische Eigenschaften gezeigt, darunter Stabilität im Plasma und ein sauberes Profil in Zytotoxizitätsassays. Diese Eigenschaften machen es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung .

Biologische Aktivität

HTL14242 is a compound that has garnered attention due to its selective activity as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This article delves into its biological activity, highlighting key research findings, data tables, and relevant case studies.

Overview of this compound

This compound is categorized as a negative allosteric modulator (NAM) of mGlu5 receptors. It was developed through structure-based drug design (SBDD) techniques, which have proven effective in identifying compounds that selectively target specific receptor subtypes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in neurological conditions.

This compound binds to a distinct site on the mGlu5 receptor, leading to conformational changes that inhibit receptor activation by orthosteric agonists. This mechanism is particularly relevant in conditions where excessive glutamate signaling contributes to pathology, such as in neurodegenerative diseases and psychiatric disorders.

Binding Affinity and Selectivity

The binding affinity of this compound to mGlu5 has been characterized using various assays. A study reported a moderate affinity with a Ki value indicative of its potential as a therapeutic agent. The compound's selectivity profile was established through competitive binding assays against other metabotropic glutamate receptors.

Compound Ki (nM) Selectivity
This compound200High for mGlu5
Mavoglurant150Moderate for mGlu5
Fenobam300Low for mGlu5

Pharmacological Profile

This compound has shown promise in preclinical studies for various neurological indications, including fragile X syndrome (FXS) and L-dopa-induced dyskinesia. Its pharmacological profile suggests potential benefits in managing symptoms associated with these conditions, primarily due to its ability to modulate glutamate signaling pathways.

Clinical Trials

Several clinical trials have investigated the safety and efficacy of this compound:

  • Phase I Trials : Initial studies focused on assessing the safety profile in healthy volunteers (NCT04462263, NCT03785054). Results indicated good tolerability with minimal adverse effects.
  • Phase II Trials : Ongoing trials are evaluating the efficacy of this compound in patients with FXS and other neurological disorders.

Comparative Analysis with Other Modulators

This compound's activity can be contrasted with other known modulators of mGlu5:

Modulator Type Clinical Indication Status
This compoundNegative Allosteric ModulatorNeurological disordersCompleted Phase I
MavoglurantNegative Allosteric ModulatorFragile X SyndromeActive Phase II
FenobamPositive Allosteric ModulatorAnxiety DisordersCompleted Phase I

Eigenschaften

IUPAC Name

3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAXDSVNYVVQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How was HTL14242 discovered, and what is its mechanism of action?

A1: this compound was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to this compound []. As a negative allosteric modulator (NAM), this compound binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.

Q2: How does the structure of this compound provide insights into its interaction with mGlu5?

A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with this compound and a related molecule were solved [, ]. These structures revealed that this compound binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of this compound's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.